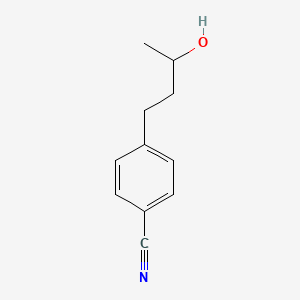

4-(3-Hydroxybutyl)benzonitrile

Description

4-(3-Hydroxybutyl)benzonitrile is a benzonitrile derivative featuring a hydroxybutyl (-CH2CH2CH(OH)CH3) substituent at the para position of the benzene ring. This compound combines the electron-withdrawing nitrile group (-CN) with a polar hydroxybutyl chain, making it a versatile intermediate in organic synthesis and drug development. Its structure allows for diverse chemical reactivity, including hydrogen bonding via the hydroxyl group and nucleophilic interactions through the nitrile moiety.

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

4-(3-hydroxybutyl)benzonitrile |

InChI |

InChI=1S/C11H13NO/c1-9(13)2-3-10-4-6-11(8-12)7-5-10/h4-7,9,13H,2-3H2,1H3 |

InChI Key |

BNZWVOLQLKAQJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxybutyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 3-hydroxybutyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of 4-(3-Hydroxybutyl)benzonitrile often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, has been explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Hydroxybutyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(3-oxobutyl)benzonitrile.

Reduction: The nitrile group can be reduced to an amine, yielding 4-(3-hydroxybutyl)benzylamine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: 4-(3-oxobutyl)benzonitrile

Reduction: 4-(3-hydroxybutyl)benzylamine

Substitution: Various ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-(3-Hydroxybutyl)benzonitrile has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxybutyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Substituent Variations in Hydroxyalkyl Chains

Key Compounds Compared :

- 4-(3-Hydroxypropyl)benzonitrile ()

- 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile ()

- Benzonitrile, 4-[(3-hydroxypropyl)amino]-2-(trifluoromethyl)- ()

Analysis :

- Chain Length : The hydroxybutyl chain in 4-(3-Hydroxybutyl)benzonitrile provides greater hydrophobicity compared to hydroxypropyl derivatives but retains solubility due to the hydroxyl group.

- Amino vs. Direct Linkage: Amino-linked hydroxyalkyl chains (e.g., ) enhance solubility and enable nucleophilic reactions, whereas direct linkages prioritize steric effects .

Functional Group Modifications

Key Compounds Compared :

- 3-(Hydroxymethyl)-4-methoxybenzonitrile ()

- 4-[(3-Methylbutyl)amino]benzonitrile ()

- 4-(Trifluoromethyl)benzonitrile ()

| Compound | Functional Groups | Key Properties |

|---|---|---|

| 3-(Hydroxymethyl)-4-methoxybenzonitrile | Hydroxymethyl (-CH2OH) + methoxy (-OCH3) | Dual polar groups enhance reactivity; used in targeted biomolecular interactions |

| 4-[(3-Methylbutyl)amino]benzonitrile | Amino + methylbutyl chain | Improved receptor binding affinity; logP ~2.0 |

| 4-(Trifluoromethyl)benzonitrile | Trifluoromethyl (-CF3) | High electron-withdrawing effects; industrial applications |

Analysis :

- Electron-Withdrawing Effects : The trifluoromethyl group () significantly alters electronic properties compared to hydroxybutyl or methoxy groups, affecting reaction kinetics and bioactivity.

- Dual Functional Groups : Compounds like 3-(Hydroxymethyl)-4-methoxybenzonitrile () demonstrate synergistic effects, whereas 4-(3-Hydroxybutyl)benzonitrile’s single hydroxyl group may limit its versatility.

Key Compounds Compared :

- 4-(3-Hydroxypropyl)benzonitrile ()

- 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile ()

- 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile ()

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-(3-Hydroxypropyl)benzonitrile | High | Moderate | Promising |

| 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile | Moderate (predicted) | High (predicted) | Limited data |

| 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile | Low | High | High |

Analysis :

- Antioxidant Efficacy : The hydroxypropyl chain () is superior for scavenging free radicals, likely due to optimal chain length and hydroxyl positioning.

- Anti-inflammatory Action: Amino-linked derivatives () show enhanced activity, possibly through modulation of inflammatory enzymes like cyclooxygenase.

Physicochemical Properties and Solubility Trends

| Compound | logP | Aqueous Solubility (mg/mL) | Key Structural Determinants |

|---|---|---|---|

| 4-(3-Hydroxypropyl)benzonitrile | ~1.5 | 12.8 | Shorter chain, hydroxyl group |

| 4-{[(3-Hydroxybutyl)amino]methyl}benzonitrile | ~1.5 | 9.2 | Amino linkage increases polarity |

| 4-(Trifluoromethyl)benzonitrile | ~2.3 | 1.5 | Hydrophobic CF3 group |

Implications :

- Hydroxybutyl and hydroxypropyl substituents balance hydrophilicity and lipophilicity, making them suitable for drug delivery systems.

- Trifluoromethyl derivatives () are better suited for non-polar solvents and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.